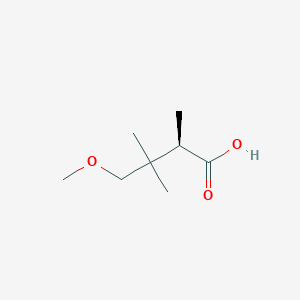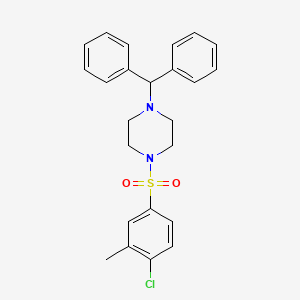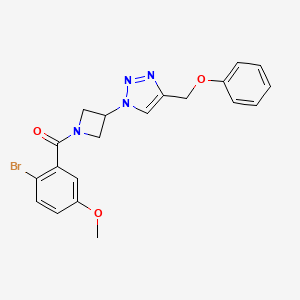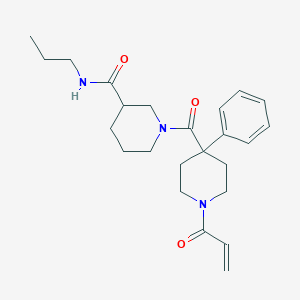![molecular formula C21H25ClN2 B2982244 (E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride CAS No. 1217256-17-1](/img/structure/B2982244.png)
(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, known for their broad range of chemical and biological properties
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives interact with various targets such as monomeric sarcosine oxidase, nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, myoglobin, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in the function of these targets .
Biochemical Pathways
Imidazole derivatives are known to be key components in a variety of everyday applications .
Pharmacokinetics
It is known that the pharmacokinetics of imidazole derivatives can vary greatly, with some showing rapid absorption and excretion .
Result of Action
Imidazole derivatives are known to have a broad range of chemical and biological properties .
Action Environment
It is known that the synthesis of imidazole derivatives can be influenced by environmental conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with a substituted aniline to form a Schiff base, followed by cyclization with a suitable reagent to form the imidazole ring. The final step involves the introduction of the hexyl and styryl groups through alkylation and styrylation reactions, respectively. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the imidazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-hexyl-2-methyl-1H-benzo[d]imidazole hydrochloride
- 1-hexyl-2-phenyl-1H-benzo[d]imidazole hydrochloride
- 1-hexyl-2-vinyl-1H-benzo[d]imidazole hydrochloride
Uniqueness
(E)-1-hexyl-2-styryl-1H-benzo[d]imidazole hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the styryl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-hexyl-2-[(E)-2-phenylethenyl]benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.ClH/c1-2-3-4-10-17-23-20-14-9-8-13-19(20)22-21(23)16-15-18-11-6-5-7-12-18;/h5-9,11-16H,2-4,10,17H2,1H3;1H/b16-15+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVFMZNPYKUFNQ-GEEYTBSJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2982164.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2982167.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE](/img/structure/B2982169.png)



![(4-Ethynylbicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2982175.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2982176.png)
![8-(2,5-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)


